ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate chemical structure and properties
ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated quinolone derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. The quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial agents. The introduction of an iodine atom at the 6-position offers a unique handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on insights relevant to researchers in the field.
Chemical Structure and Properties
The foundational structure of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is the 4-quinolone ring system. This bicyclic heterocycle consists of a benzene ring fused to a 4-pyridone ring. In this specific derivative, an iodine atom is substituted at the 6-position of the benzene ring, and an ethyl carboxylate group is attached to the 3-position of the pyridone ring.
Chemical Structure Diagram
Caption: Chemical structure of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for researchers in designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 302949-01-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀INO₃ | [1][2] |
| Molecular Weight | 343.12 g/mol | [2] |
| Appearance | Yellow to Brown Solid | [2] |
| Purity | Typically ≥95% | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
The most established and versatile method for the synthesis of the 4-quinolone-3-carboxylate core is the Gould-Jacobs reaction [3]. This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.
Gould-Jacobs Reaction Pathway
Caption: The two-step Gould-Jacobs reaction for the synthesis of the target compound.
Experimental Protocol: Gould-Jacobs Synthesis
This protocol is a representative procedure based on established methodologies for the synthesis of similar 4-quinolone derivatives[4][5].
Step 1: Condensation of 4-Iodoaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine 4-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and purity assessment of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹
-
C=O stretch (ketone): A strong absorption around 1650-1690 cm⁻¹
-
C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹
-
C=C and C=N stretches (aromatic and heterocyclic rings): Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-I stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 343. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
The 4-quinolone scaffold is a cornerstone of many antibacterial drugs, and the introduction of an iodine atom at the 6-position provides a versatile handle for further synthetic modifications. This makes ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate a valuable starting material for the development of novel therapeutic agents.
Potential as an Antibacterial Agent
Quinolone antibiotics primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[6][7]. The substitution pattern on the quinolone ring significantly influences the antibacterial spectrum and potency. While the direct antibacterial activity of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is not extensively reported, iodo-substituted quinoline derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus epidermidis[8]. Further derivatization of the 6-iodo position could lead to the development of new antibacterial agents with improved properties.
Potential as an Anticancer Agent
Recent research has highlighted the potential of quinolone derivatives as anticancer agents[9]. Some quinolones have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes involved in cell growth and division. Iodoquinazoline derivatives, which share a similar heterocyclic core, have demonstrated significant antiproliferative activity against various cancer cell lines. The presence of the iodine atom on the quinolone ring of the title compound offers a site for the introduction of various pharmacophores to explore and optimize anticancer activity.
Conclusion
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a strategically important molecule for chemists and pharmacologists. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route to this versatile intermediate. The presence of the iodine atom opens up a wide array of possibilities for further chemical transformations, enabling the creation of diverse libraries of novel compounds for biological screening. With the growing need for new antibacterial and anticancer agents, this compound represents a valuable starting point for the design and synthesis of next-generation therapeutics.
References
-
Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 789. Available at: [Link]
-
Wikipedia contributors. (2023, December 19). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2024, from [Link]
-
Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(20), 11957-11966. Supporting Information available at: [Link]
-
Al-Suwaidan, I. A., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. BMC Chemistry, 19(1), 1-16. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved March 17, 2024, from [Link]
-
Egbujor, M. C., et al. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one. International Journal of Scientific & Engineering Research, 10(5), 1139-1146. Available at: [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1639-1647. Available at: [Link]
-
Khan, K. M., et al. (2018). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. RSC advances, 8(3), 1337-1345. Available at: [Link]
-
Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1135-1156. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5035. Available at: [Link]
-
Abdeen, S., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8206. Available at: [Link]
-
Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-26. Available at: [Link]
-
Basilicata, M. G., et al. (2024). New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. RSC Medicinal Chemistry. Available at: [Link]
-
Betz, R. (2019). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 234(2), 231-233. Available at: [Link]
-
Povarov, L. S. (2025). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Retrieved March 17, 2024, from [Link]
-
Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar. Retrieved March 17, 2024, from [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2994. Available at: [Link]
-
Al-Trawneh, M. A. M., & Aldmaisi, M. Q. (2018). Quinolone antibiotics. MedChemComm, 9(11), 1779-1807. Available at: [Link]
-
ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... Retrieved March 17, 2024, from [Link]
-
ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Retrieved March 17, 2024, from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved March 17, 2024, from [Link]
Sources
- 1. Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | 302949-01-5 [sigmaaldrich.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
